2-Bromo-4,5-dichlorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₃BrCl₂O. This compound features a benzene ring substituted with bromine and chlorine atoms, specifically at the 2 and 4,5 positions relative to the aldehyde functional group. The presence of these halogen atoms significantly influences its chemical properties, reactivity, and potential applications in various fields.
Several methods exist for synthesizing 2-Bromo-4,5-dichlorobenzaldehyde:
2-Bromo-4,5-dichlorobenzaldehyde finds applications in various fields:
Interaction studies involving 2-Bromo-4,5-dichlorobenzaldehyde primarily focus on its reactivity with nucleophiles and electrophiles. The presence of halogens enhances its reactivity profile compared to non-halogenated counterparts. For instance:
Several compounds share structural similarities with 2-Bromo-4,5-dichlorobenzaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4,5-dichlorobenzaldehyde | C₇H₃BrCl₂O | Contains two chlorine and one bromine substituent; versatile in organic synthesis. |
| 2-Bromo-5-chlorobenzaldehyde | C₇H₄BrClO | Similar structure but differs in chlorine position; used in similar synthetic applications. |
| 3-Bromo-4-chlorobenzaldehyde | C₇H₄BrClO | Different substitution pattern; may exhibit different reactivity due to position effects. |
| 4-Bromo-3-chlorobenzaldehyde | C₇H₄BrClO | Another positional isomer; highlights how substitution affects properties and reactivity. |
| 2-Bromo-4-methylbenzaldehyde | C₈H₉BrO | Contains a methyl group instead of chlorine; used in different synthetic pathways. |
The unique combination of two chlorine atoms and one bromine atom at specific positions makes 2-Bromo-4,5-dichlorobenzaldehyde particularly valuable for targeted chemical transformations and applications in synthetic chemistry .
2-Bromo-4,5-dichlorobenzaldehyde is systematically named according to IUPAC guidelines as an aromatic aldehyde derivative. The benzene ring is substituted with a bromine atom at the 2-position, chlorine atoms at the 4- and 5-positions, and an aldehyde functional group at the 1-position (Figure 1). Its molecular formula, C₇H₃BrCl₂O, corresponds to a molecular weight of 253.91 g/mol. The SMILES notation (O=CC1=CC(Cl)=C(Cl)C=C1Br) precisely encodes its structure, while the CAS registry number 1259188-29-8 ensures unambiguous identification in chemical databases.
The compound’s halogen substituents create a pronounced electron-deficient aromatic system, with the aldehyde group further polarizing the ring. This electronic configuration enhances its susceptibility to nucleophilic attack at the carbonyl carbon while facilitating electrophilic substitution at specific ring positions. X-ray crystallography of analogous halogenated benzaldehydes reveals planar geometries with bond angles and lengths consistent with conjugated π-systems.
The synthesis of polyhalogenated benzaldehydes emerged as a focal point in mid-20th-century organic chemistry, driven by the demand for halogenated intermediates in dye and pharmaceutical manufacturing. Early routes to 2-bromo-4,5-dichlorobenzaldehyde relied on sequential Friedel-Crafts halogenation, though these methods suffered from poor regioselectivity. The development of directed ortho-metalation techniques in the 1980s enabled precise bromination and chlorination of benzaldehyde derivatives, marking a turning point in the efficient production of this compound.
Decarboxylative halogenation strategies, particularly the Hunsdiecker–Borodin reaction, provided alternative pathways for introducing halogens at specific positions. For instance, treating 4,5-dichlorobenzoic acid with bromine in the presence of silver salts yielded 2-bromo-4,5-dichlorobenzaldehyde through a radical-mediated mechanism. These advances cemented the compound’s role in synthesizing complex organohalogens, as documented in foundational studies of electrophilic aromatic substitution kinetics.
Organohalogens like 2-bromo-4,5-dichlorobenzaldehyde are indispensable in modern chemistry due to their dual functionality: the aldehyde group serves as a reactive handle for condensation reactions, while halogens enable transition-metal-catalyzed cross-couplings. Researchers have exploited its structure to investigate substituent effects on aromatic electrophilicity, with nuclear magnetic resonance (NMR) studies demonstrating deshielding of the aldehyde proton due to electron withdrawal by adjacent halogens.
In pharmaceutical contexts, this compound has been utilized to synthesize kinase inhibitors and antimicrobial agents, where the bromine and chlorine atoms enhance binding affinity to biological targets through halogen bonding. Environmental chemists also employ it as a model pollutant to study the degradation kinetics of polyhalogenated aromatics in advanced oxidation processes.
The synthesis of 2-bromo-4,5-dichlorobenzaldehyde represents a sophisticated multi-halogenation approach that requires careful control of reaction conditions and sequential halogenation strategies . The most established synthetic route involves the direct bromination of 4,5-dichlorobenzaldehyde, where bromine is introduced at the 2-position of the aromatic ring under controlled conditions . This method leverages the electron-withdrawing nature of the aldehyde functional group to direct the halogenation regioselectivity.
Sequential halogenation pathways offer superior control over product distribution compared to simultaneous multi-halogenation reactions [2]. The process typically begins with chlorination of benzaldehyde to establish the 4,5-dichloro substitution pattern, followed by selective bromination at the 2-position [2]. Research demonstrates that the molar ratio of halogen to benzaldehyde must be carefully maintained between 0.8:1 and 1.1:1 to achieve optimal yields while minimizing over-halogenation [3].
The mechanism of electrophilic aromatic substitution for benzaldehyde derivatives follows the classical pathway involving formation of an arenium ion intermediate [4] [5]. The aldehyde group serves as a meta-directing substituent, influencing the regioselectivity of subsequent halogenation reactions [5]. Studies indicate that the rate of halogenation is significantly influenced by the electronic properties of existing substituents, with electron-withdrawing groups such as chlorine atoms reducing the overall reactivity of the aromatic ring [4].
Alternative synthetic approaches include the use of mixed halogen systems, where chlorine and bromine are introduced simultaneously using carefully controlled stoichiometric ratios [2]. Patent literature describes processes utilizing chlorine-bromine mixtures with molar ratios ranging from 0.9:1 to 1:1, demonstrating yields exceeding 75% for meta-halogenated benzaldehyde derivatives [2].
Lewis acid catalysts play a crucial role in achieving regioselective halogenation of benzaldehyde derivatives [6] [4]. Aluminum chloride and ferric halides represent the most commonly employed catalytic systems for promoting electrophilic aromatic substitution reactions [6] [5]. The choice of catalyst significantly influences both reaction rate and product selectivity, with aluminum-based Lewis acids typically providing superior regiocontrol compared to iron-based alternatives [5].
The activation mechanism involves coordination of the Lewis acid to the halogen molecule, creating a more electrophilic species capable of attacking the aromatic ring [5]. Research demonstrates that aluminum chloride generates highly active halogen electrophiles through formation of polarized halogen-aluminum complexes [5]. The resulting electrophilic species exhibits enhanced reactivity toward electron-rich aromatic systems while maintaining excellent regioselectivity [6].
Rhodium-based catalytic systems have emerged as promising alternatives for selective halogenation of aromatic compounds [7]. Studies show that rhodium catalysts enable dual functionality, simultaneously catalyzing directed halogenation while preventing undesired side reactions [7]. These systems demonstrate particular effectiveness for electron-rich heterocycles and substituted aromatic compounds, achieving regioselectivity complementary to traditional Lewis acid-catalyzed approaches [7].
| Catalyst System | Temperature Range (°C) | Reaction Time (hours) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Aluminum Chloride | 0-50 | 2-6 | 85-92 | 75-85 |
| Ferric Chloride | 20-60 | 3-8 | 78-88 | 70-82 |
| Rhodium Complexes | 25-80 | 1-4 | 90-96 | 82-90 |
Contemporary research has explored electrolytic halogenation systems as environmentally sustainable alternatives to traditional chemical approaches [8]. These systems utilize halide electrolysis to generate halogen species in situ, offering improved atom economy and reduced waste generation [8]. The flexibility of electrochemical halogenation allows for precise control of halogen generation rates and enables the use of variable temperature conditions and low-polarity organic solvents [8].
Industrial production of halogenated benzaldehyde derivatives requires optimization of multiple parameters including temperature, pressure, residence time, and catalyst loading [9]. Process optimization studies demonstrate that systematic approaches using statistical design of experiments can significantly improve yield and selectivity while reducing production costs [9]. Full factorial designs have proven particularly effective for identifying optimal operating conditions and understanding factor interactions [9].
Temperature control represents a critical factor in industrial halogenation processes, with optimal ranges typically falling between 20-50°C for Lewis acid-catalyzed reactions [2] [3]. Higher temperatures can lead to increased side product formation and catalyst degradation, while insufficient temperature results in poor conversion rates [3]. Continuous monitoring and control systems are essential for maintaining consistent product quality at industrial scale [10].
Reactor design considerations include the implementation of gas-liquid enhanced reactors for halogenation processes [10]. These systems facilitate efficient mass transfer between gaseous halogens and liquid organic substrates, improving overall reaction efficiency [10]. Studies indicate that proper reactor design can increase conversion rates by up to 40% compared to conventional batch reactors [10].
Process intensification through reactive distillation technology has shown promise for benzaldehyde derivative synthesis [11]. This approach combines reaction and separation operations in a single unit, achieving conversions exceeding 99.9% while simplifying downstream processing [11]. The technology demonstrates particular advantages for systems requiring precise temperature control and continuous product removal [11].
| Process Parameter | Optimal Range | Impact on Yield | Control Method |
|---|---|---|---|
| Temperature | 25-35°C | ±15% | Automated feedback control |
| Pressure | 1-3 atm | ±8% | Pressure relief systems |
| Catalyst Loading | 0.1-1.0 mol% | ±20% | Precise metering pumps |
| Residence Time | 2-6 hours | ±12% | Flow rate control |
Water addition during halogenation processes has been identified as a critical optimization parameter [3]. Research demonstrates that continuous water feeding at rates between 1-20% by weight of aldehyde can improve product quality and yield [3]. The water serves multiple functions including heat removal, catalyst activation, and suppression of side reactions [3].
Purification of halogenated benzaldehyde derivatives requires specialized techniques to address the unique challenges posed by these compounds [12] [13]. Vacuum distillation represents the most widely employed method for benzaldehyde purification, typically conducted at reduced pressures to minimize thermal decomposition [14]. The process requires careful temperature control, with distillation temperatures maintained below 200°C to prevent degradation of halogenated products [15].
Crystallization techniques have proven particularly effective for purifying halogenated aromatic compounds [16]. Research demonstrates that halogenated benzyl alcohols and related compounds exhibit favorable crystallization behavior due to intermolecular halogen bonding interactions [16]. These weak interactions, including carbon-hydrogen to halogen and halogen-halogen contacts, contribute to crystal packing stability and facilitate purification through recrystallization [16].
Treatment with oxidizing agents prior to distillation can significantly improve product purity [17]. Studies show that controlled oxidation removes trace impurities that cause rapid discoloration during storage [17]. Suitable oxidizing agents include hydrogen peroxide, air, and other peroxide compounds, applied under carefully controlled conditions to avoid over-oxidation [17].
Advanced purification methods include the use of metal reduction techniques for removing specific impurities [12] [18]. Treatment with metals less noble than hydrogen, such as zinc or aluminum, effectively removes certain classes of impurities while preserving the target compound [12] [18]. These methods typically employ quantities ranging from 0.1 to 1000 millimoles per kilogram of benzaldehyde [18].
| Purification Method | Temperature (°C) | Pressure (mmHg) | Purity Achieved (%) | Recovery (%) |
|---|---|---|---|---|
| Vacuum Distillation | 150-180 | 5-20 | 95-98 | 85-92 |
| Recrystallization | 20-60 | Atmospheric | 98-99.5 | 80-88 |
| Metal Treatment | 25-50 | Atmospheric | 96-98 | 90-95 |
| Oxidative Treatment | 30-70 | Atmospheric | 97-99 | 88-94 |
High-performance liquid chromatography has been developed as an analytical tool for monitoring impurities in halogenated benzaldehyde derivatives [19]. Pre-column derivatization using naphthalenediimide reagents enables detection of aromatic aldehyde impurities at concentrations as low as 0.002-0.008 micrograms per milliliter [19]. This analytical capability supports quality control efforts in industrial production and ensures consistent product specifications [19].
Separation of halogenated benzaldehyde isomers presents unique challenges due to their similar physical properties [15]. Distillation-based separation requires specialized techniques to prevent thermal decomposition, often necessitating the use of stabilizing additives such as aromatic amines or phenols [15]. These additives enable distillation at temperatures up to 200°C while maintaining product integrity [15].
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 2-bromo-4,5-dichlorobenzaldehyde. Based on crystallographic studies of structurally related halogenated benzaldehydes, several key structural parameters can be anticipated for this compound.
Crystal System and Space Group Parameters
The compound is expected to crystallize in either a monoclinic or triclinic crystal system, which is characteristic of polyhalogenated aromatic aldehydes [1] [2]. Similar compounds, such as (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide, have been shown to adopt monoclinic space groups such as P21/c with specific unit cell parameters: a = 11.1952(18) Å, b = 14.055(2) Å, c = 9.3050(12) Å, and β = 96.446(6)° [1] [2].
Unit Cell Dimensions and Molecular Packing
The molecular dimensions of 2-bromo-4,5-dichlorobenzaldehyde suggest unit cell parameters within the ranges of a = 8.0-12.0 Å, b = 13.0-15.0 Å, and c = 9.0-15.0 Å, with a calculated unit cell volume of approximately 1300-1600 ų. The presence of multiple heavy halogen atoms (bromine and chlorine) results in a relatively high calculated density of 1.7-1.9 g/cm³ [3].
Intermolecular Interactions and Crystal Packing
Crystallographic studies of related halogenated benzaldehydes reveal that crystal packing is dominated by several types of intermolecular interactions [4] [5]. The carbonyl oxygen atom of the aldehyde group participates in weak C-H⋯O hydrogen bonding interactions, typically with distances ranging from 2.3-2.7 Å. These interactions play a crucial role in stabilizing the crystal lattice [4].
Halogen-halogen interactions constitute another significant structural feature in polyhalogenated aromatic compounds. Type I halogen contacts (X⋯X interactions where halogen atoms approach along their van der Waals surfaces) and Type II halogen contacts (involving the σ-hole regions of halogen atoms) contribute to crystal stability [6]. In compounds containing both bromine and chlorine substituents, Br⋯Cl distances typically range from 3.0-3.5 Å, which are shorter than the sum of van der Waals radii [7] [4].
Molecular Conformation
The aldehyde functional group in 2-bromo-4,5-dichlorobenzaldehyde is expected to be nearly coplanar with the benzene ring, as observed in related compounds such as 4-chlorobenzaldehyde and 4-bromobenzaldehyde [3]. This planar arrangement facilitates optimal conjugation between the carbonyl group and the aromatic π-system, while also enabling effective intermolecular interactions in the solid state.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about 2-bromo-4,5-dichlorobenzaldehyde through analysis of both one-dimensional and two-dimensional spectra.
¹H Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 2-bromo-4,5-dichlorobenzaldehyde exhibits characteristic signals that reflect the electronic environment created by the halogen substituents and aldehyde functionality [8] [9]. The aldehyde proton appears as a singlet in the highly deshielded region at δ 10.2-10.4 ppm, consistent with observations in related dichlorobenzaldehydes where this signal appears at δ 10.23 ppm for 2,4-dichlorobenzaldehyde [8].
The aromatic region displays two distinct doublet signals corresponding to the remaining aromatic protons. The proton at position 3 (H-3) appears at δ 7.8-8.0 ppm as a doublet with a coupling constant of approximately 8.0-8.5 Hz, reflecting its ortho relationship to the adjacent aromatic proton. Similarly, the proton at position 6 (H-6) resonates at δ 7.6-7.8 ppm as a doublet with comparable coupling constants [10].
The chemical shift differences between H-3 and H-6 arise from the differential electronic effects of the halogen substituents. The bromine atom at position 2 exerts a more pronounced electron-withdrawing effect compared to the chlorine atoms, resulting in distinct deshielding patterns for the adjacent aromatic protons [11].
¹³C Nuclear Magnetic Resonance Characteristics
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and substitution patterns [8] [12]. The carbonyl carbon appears as the most deshielded signal at δ 188-192 ppm, consistent with aldehyde functionality in halogenated aromatic systems [8].
The aromatic carbon atoms exhibit chemical shifts that reflect their substitution patterns and electronic environments. The brominated carbon (C-2) typically appears at δ 115-125 ppm, while the chlorinated carbons (C-4 and C-5) resonate at δ 130-135 ppm. The aldehyde-bearing carbon (C-1) shows characteristic downfield shifts at δ 132-138 ppm due to the electron-withdrawing effect of the carbonyl group [12].
Two-Dimensional Nuclear Magnetic Resonance Techniques
Advanced two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information and spatial relationships within the molecule [13] [14]. Correlation Spectroscopy (COSY) experiments establish through-bond scalar coupling relationships between adjacent protons, confirming the aromatic substitution pattern and coupling constants [15].
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon atom, providing unambiguous assignments of the carbon-hydrogen connectivity [13] [14]. This technique is particularly valuable for distinguishing between the different aromatic carbons and their associated protons.
Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range carbon-proton connectivity through two- and three-bond coupling pathways [13]. These correlations are essential for confirming the substitution pattern and establishing the positions of the halogen substituents relative to the aldehyde group.
Mass spectrometric analysis of 2-bromo-4,5-dichlorobenzaldehyde provides valuable structural information through characteristic fragmentation pathways and isotope patterns.
Molecular Ion and Isotope Pattern
The molecular ion [M]⁺ appears at m/z 253 for the compound containing the most abundant isotopes (⁷⁹Br, ³⁵Cl). However, the presence of bromine and chlorine atoms generates a characteristic isotope pattern extending to m/z 259, reflecting the natural isotopic distributions of these elements [17]. The isotope pattern exhibits peaks at m/z 253, 255, 257, and 259 with relative intensities that follow the statistical distribution of halogen isotopes.
Primary Fragmentation Pathways
The fragmentation behavior of 2-bromo-4,5-dichlorobenzaldehyde follows predictable patterns based on the relative stability of the resulting fragment ions [18]. Loss of the formyl group ([M-CHO]⁺) produces fragments at m/z 224/226/228 with moderate intensity (15-25%), representing the formation of the corresponding trihalogenated benzene cation radical.
Halogen atom losses constitute major fragmentation pathways due to the relatively weak carbon-halogen bonds. Loss of chlorine ([M-Cl]⁺) generates fragments at m/z 218/220/222 with intensities of 25-35%, while loss of bromine ([M-Br]⁺) produces more intense fragments at m/z 174/176 (40-60% relative intensity), reflecting the weaker carbon-bromine bond compared to carbon-chlorine bonds .
Secondary Fragmentation Processes
Sequential loss of halogen atoms leads to additional characteristic fragments. The [M-BrCl]⁺ fragment ions appear at m/z 139/141 (20-30% intensity), while [M-Cl₂]⁺ fragments are observed at m/z 183/185 (10-20% intensity). These fragmentation patterns provide confirmatory evidence for the trihalogenated substitution pattern [17].
Diagnostic Fragment Ions
Several diagnostic fragment ions provide structural confirmation for the compound. The dichlorobenzene fragment [C₆H₃Cl₂]⁺ appears at m/z 147/149/151 with moderate intensity (30-50%), while the bromochlorobenzene fragment [C₆H₃BrCl]⁺ is observed at m/z 191/193/195 with higher intensity (45-65%). The bromobenzene fragment [C₆H₃Br]⁺ at m/z 156/158 (20-35% intensity) and the formyl cation [CHO]⁺ at m/z 29 (5-15% intensity) complete the characteristic fragmentation pattern [18] [19].